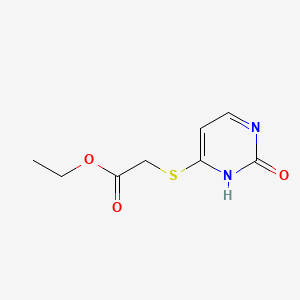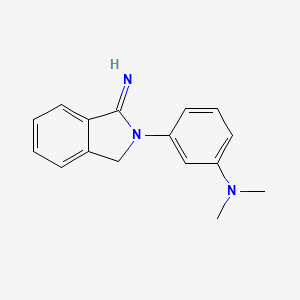
Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives have garnered significant attention due to their diverse biological activities and applications in various industries, including pharmaceuticals, agrochemicals, and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline typically involves the reaction of o-phthalaldehyde with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours. The reaction mechanism involves the formation of an imine intermediate, which subsequently undergoes cyclization to form the isoindoline ring .
Industrial Production Methods
Industrial production methods for 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of substituted isoindoline derivatives with various functional groups.
Applications De Recherche Scientifique
3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and organometallic chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as protein kinases, by binding to their active sites and preventing their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iminoisoindoline derivatives: Compounds with similar isoindoline structures but different substituents.
N,N-Dimethylaniline derivatives: Compounds with similar aniline structures but different substituents on the nitrogen atom.
Uniqueness
3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline is unique due to its specific combination of the isoindoline and N,N-dimethylaniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
298194-10-2 |
|---|---|
Formule moléculaire |
C16H17N3 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
3-(3-imino-1H-isoindol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17N3/c1-18(2)13-7-5-8-14(10-13)19-11-12-6-3-4-9-15(12)16(19)17/h3-10,17H,11H2,1-2H3 |
Clé InChI |
PGYPGZMRERZXLY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1)N2CC3=CC=CC=C3C2=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)
![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)
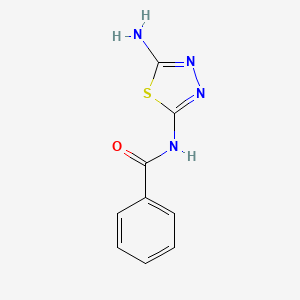
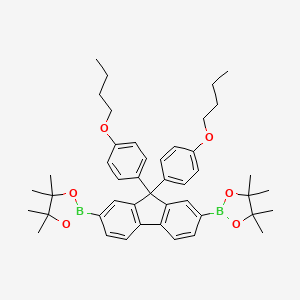
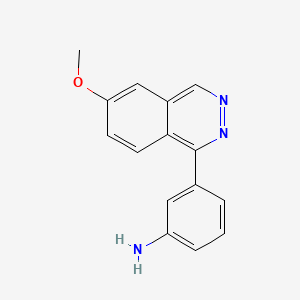
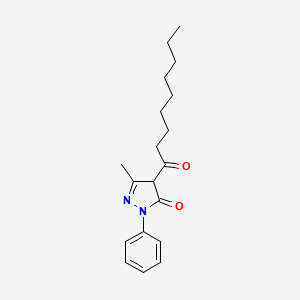

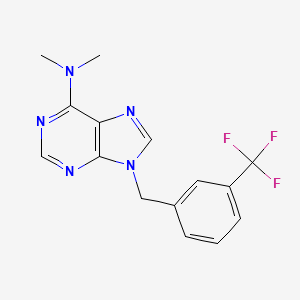
![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
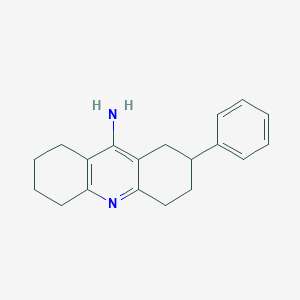
![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)
![9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole](/img/structure/B12921433.png)
![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)
